Cas no 588-55-6 ((3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE)

(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 化学的及び物理的性質
名前と識別子
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- (3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE
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- MDL: MFCD02755230
- インチ: 1S/C13H10ClFS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
- InChIKey: WSSICEKRWXLAIM-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=CC=CC(CSC2=CC=C(F)C=C2)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 16
- 回転可能化学結合数: 3
(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB429706-5g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
588-55-6 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB429706-1 g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
588-55-6 | 1g |
€594.40 | 2023-03-10 | ||
abcr | AB429706-1g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene; . |
588-55-6 | 1g |
€1621.70 | 2024-04-17 | ||
Crysdot LLC | CD12058103-10g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 10g |
$1882 | 2024-07-24 | |
Crysdot LLC | CD12058103-25g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 25g |
$3333 | 2024-07-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510695-1g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 1g |
¥3031.0 | 2024-04-18 | |
abcr | AB429706-5 g |
1-Chloro-3-[(4-fluorophenyl)sulfanylmethyl]benzene |
588-55-6 | 5g |
€1,373.40 | 2023-03-10 | ||
Ambeed | A264424-1g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 1g |
$441.0 | 2023-03-11 | |
Crysdot LLC | CD12058103-5g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 5g |
$1177 | 2024-07-24 | |
Crysdot LLC | CD12058103-1g |
(3-Chlorobenzyl)(4-fluorophenyl)sulfane |
588-55-6 | 97% | 1g |
$437 | 2024-07-24 |
(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
7. Book reviews
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
(3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANEに関する追加情報
Compound CAS No 588-55-6: (3-CHLOROBENZYL)(4-FLUOROPHENYL)SULFANE
The compound with CAS No 588-55-6, commonly referred to as (3-chlorobenzyl)(4-fluorophenyl)sulfane, is a unique sulfur-containing organic compound that has garnered significant attention in recent years due to its versatile chemical properties and potential applications. This compound is characterized by its sulfur atom serving as a central connecting point between two aromatic groups: a 3-chlorobenzyl group and a 4-fluorophenyl group. The combination of these substituents imparts distinctive electronic and steric properties, making it an intriguing subject for both academic research and industrial applications.
Recent studies have highlighted the importance of sulfur-containing compounds in various fields, including pharmaceuticals, agrochemicals, and materials science. The (3-chlorobenzyl)(4-fluorophenyl)sulfane compound is no exception, as it has been explored for its potential in drug design and as a building block for more complex molecules. Its structure allows for a range of reactivity, enabling it to participate in diverse chemical transformations such as nucleophilic substitutions, oxidations, and coupling reactions.
One of the most notable aspects of this compound is its ability to act as a precursor in the synthesis of bioactive molecules. Researchers have demonstrated that the sulfur atom in this compound can be readily modified to introduce various functional groups, thereby expanding its utility in medicinal chemistry. For instance, the substitution of the sulfur atom with oxygen or nitrogen has led to the creation of novel heterocyclic compounds with promising pharmacological profiles.
In addition to its synthetic applications, (3-chlorobenzyl)(4-fluorophenyl)sulfane has also been studied for its physical and chemical properties. Experimental data reveal that this compound exhibits moderate solubility in common organic solvents, making it suitable for solution-based reactions. Its thermal stability has also been evaluated, with findings indicating that it can withstand moderate heating without significant decomposition, which is advantageous for large-scale production processes.
The incorporation of halogen atoms (chlorine and fluorine) into the structure of this compound introduces additional complexity and functionality. The 3-chlorobenzyl group contributes to the molecule's electronic characteristics by introducing electron-withdrawing effects, while the 4-fluorophenyl group enhances aromaticity and planarity. These features collectively influence the compound's reactivity and selectivity in various chemical environments.
From an environmental perspective, understanding the behavior of (3-chlorobenzyl)(4-fluorophenyl)sulfane in different media is crucial for assessing its potential impact on ecosystems. Recent studies have focused on its degradation pathways under aerobic and anaerobic conditions, revealing that it undergoes slow oxidation processes that are influenced by pH levels and microbial activity. These findings are essential for developing strategies to minimize environmental contamination during industrial use.
In terms of industrial applications, this compound has shown promise as an intermediate in the synthesis of advanced materials such as polymers and nanoparticles. Its ability to form stable bonds with other functional groups makes it a valuable component in material science research. For example, researchers have explored its use in creating stimuli-responsive polymers that exhibit reversible changes in properties under specific conditions.
Furthermore, the unique electronic properties of (3-chlorobenzyl)(4-fluorophenyl)sulfane have led to its investigation as a candidate for optoelectronic devices. By incorporating this compound into organic semiconductors, scientists aim to enhance device performance through improved charge transport characteristics. Preliminary results indicate that it holds potential for applications in flexible electronics and energy harvesting technologies.
Despite its numerous advantages, there are challenges associated with the synthesis and handling of this compound. The presence of reactive sulfur centers necessitates careful control over reaction conditions to prevent unwanted side reactions. Additionally, optimizing large-scale production methods remains an area requiring further investigation to ensure cost-effectiveness and scalability.
In conclusion, (3-chlorobenzyl)(4-fluorophenyl)sulfane (CAS No 588-55-6) is a multifaceted compound with significant potential across various scientific domains. Its unique structure enables a wide range of chemical transformations, making it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and improve synthetic methodologies, this compound is poised to play an increasingly important role in advancing modern chemistry.
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